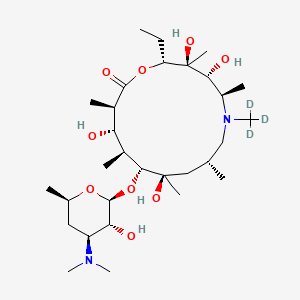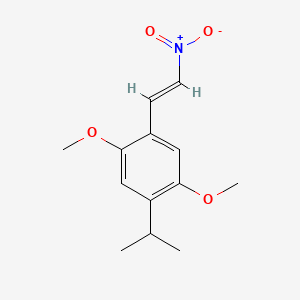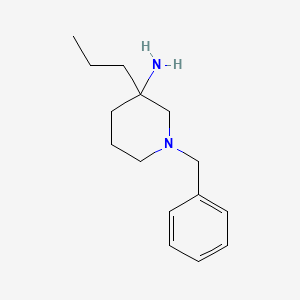
7-Bromo-3-pyrazin-2-yl-1,2-benzoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-3-pyrazin-2-yl-1,2-benzoxazole is a heterocyclic compound that features a benzoxazole core substituted with a bromine atom and a pyrazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-pyrazin-2-yl-1,2-benzoxazole typically involves the cyclization of 2-aminophenol with a suitable brominated pyrazine derivative. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
化学反応の分析
Types of Reactions
7-Bromo-3-pyrazin-2-yl-1,2-benzoxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazole derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
Chemistry
In chemistry, 7-Bromo-3-pyrazin-2-yl-1,2-benzoxazole is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In the field of biology and medicine, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for drug development .
Industry
In industry, this compound can be used in the production of advanced materials, including polymers and dyes. Its stability and reactivity make it suitable for various industrial applications .
作用機序
The mechanism of action of 7-Bromo-3-pyrazin-2-yl-1,2-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde:
Benzoxazole Derivatives: A broad class of compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Uniqueness
7-Bromo-3-pyrazin-2-yl-1,2-benzoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C11H6BrN3O |
|---|---|
分子量 |
276.09 g/mol |
IUPAC名 |
7-bromo-3-pyrazin-2-yl-1,2-benzoxazole |
InChI |
InChI=1S/C11H6BrN3O/c12-8-3-1-2-7-10(15-16-11(7)8)9-6-13-4-5-14-9/h1-6H |
InChIキー |
PWYZJWKIABWJAI-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)Br)ON=C2C3=NC=CN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


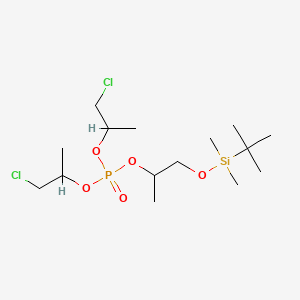
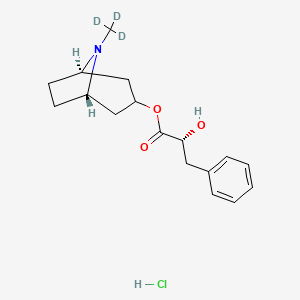
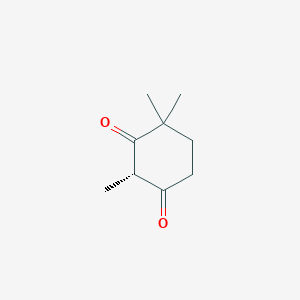

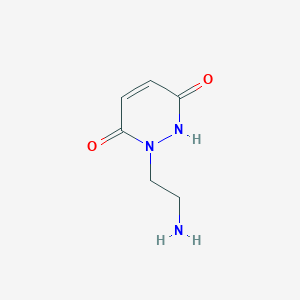
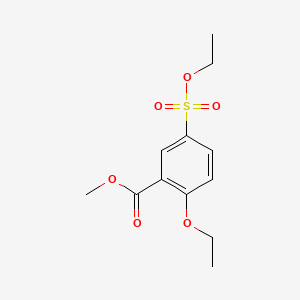
![(2S,3S,4S,5R,6S)-6-[[(4S)-6-chloro-4-(2-cyclopropylethynyl)-2-oxo-4-(trifluoromethyl)-1H-3,1-benzoxazin-8-yl]oxy]-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid](/img/structure/B13855204.png)
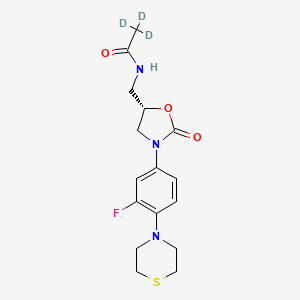
![2,2-Dimethylpropyl [4-[(5-oxooxolan-2-yl)methyl]-2-phenylmethoxyphenyl] sulfate](/img/structure/B13855209.png)

